molecular formula C36H33ClN2O7 B606214 (2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 1818314-88-3

(2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No. B606214
M. Wt: 641.12
InChI Key: QBXVXKRWOVBUDB-GRKNLSHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with the molecular formula C36H33ClN2O71. It has a molecular weight of 641.121. The compound is also known by the synonyms BMS1166, BMS 1166, and BMS-11661. It is soluble in DMSO1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of complex organic molecules often involves multiple steps and various chemical reactions.



Molecular Structure Analysis

The molecular structure of this compound is quite complex, involving multiple functional groups and a large number of atoms. The InChI and SMILES strings provide a textual representation of the molecule’s structure1. However, I couldn’t find specific details about the 3D structure or conformation of this molecule.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound. However, given its complex structure, it’s likely that it could participate in a variety of reactions depending on the conditions.



Physical And Chemical Properties Analysis

The compound is a solid powder1. It has a high purity of over 98%1. The exact mass of the compound is 640.19761. The compound is stored in dry, dark conditions at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)1.


Scientific Research Applications

  • Pharmacological Profile as a 5-HT2A Receptor Antagonist : Ogawa et al. (2002) examined the pharmacology of a compound closely related to the one , identifying it as a novel 5-HT2A receptor antagonist with potent and competitive 5-HT2A-selective activity. This study highlighted its effectiveness in inhibiting platelet aggregation and its potential use as an antiplatelet agent (Ogawa et al., 2002).

  • Synthesis and Cyclization Studies : Rutkauskas, Kantminienė, and Beresnevieius (2008) discussed the synthesis and cyclization of compounds structurally similar to the one , focusing on the formation of benzothiazepinones and their derivatives (Rutkauskas et al., 2008).

  • CCR5 Antagonist Synthesis : Ikemoto et al. (2005) described a practical method for synthesizing an orally active CCR5 antagonist, which is closely related structurally to the compound of interest. This research contributes to the development of new therapeutic agents for treating diseases like HIV (Ikemoto et al., 2005).

  • Antibacterial Activity of Oxadiazole Derivatives : Rai et al. (2009) synthesized and evaluated the antibacterial activity of oxadiazole derivatives, which include structural elements similar to the compound . Their research indicated significant activity against various bacterial strains (Rai et al., 2009).

  • Mechanism and Stereochemistry in β-Lactam Derivative Formation : Wang et al. (2001) studied the mechanism and stereochemistry of the formation of β-lactam derivatives of benzodiazepines, providing insights relevant to compounds with similar structural characteristics (Wang et al., 2001).

Safety And Hazards

I couldn’t find specific information on the safety and hazards associated with this compound. However, as with any chemical compound, appropriate safety measures should be taken when handling it to prevent exposure and potential harm.


Future Directions

Unfortunately, I couldn’t find specific information on the future directions of research or applications involving this compound.


Please note that this analysis is based on the information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult with a subject matter expert.


properties

IUPAC Name

(2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H33ClN2O7/c1-22-26(6-3-7-29(22)25-8-9-32-35(14-25)44-11-10-43-32)21-46-34-16-33(45-20-24-5-2-4-23(12-24)17-38)27(13-30(34)37)18-39-19-28(40)15-31(39)36(41)42/h2-9,12-14,16,28,31,40H,10-11,15,18-21H2,1H3,(H,41,42)/t28-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXVXKRWOVBUDB-GRKNLSHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6CC(CC6C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6C[C@@H](C[C@@H]6C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H33ClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid

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